Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-
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Overview
Description
Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a ketone group (C=O) attached to an aromatic ring, along with a nitro group (NO2) and a chloro-substituted phenylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- typically involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the amine group of 3-chloroaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-nitrophenyl)-: Lacks the chloro-substituted phenylamine group.
Ethanone, 2-[(4-chlorophenyl)amino]-1-(4-nitrophenyl)-: Has a different position of the chloro group.
Benzophenone derivatives: Similar aromatic ketone structure but different substituents.
Uniqueness
Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- is unique due to the presence of both a nitro group and a chloro-substituted phenylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-chloroanilino)-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZDDJSMIAPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358105 |
Source
|
Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54583-53-8 |
Source
|
Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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